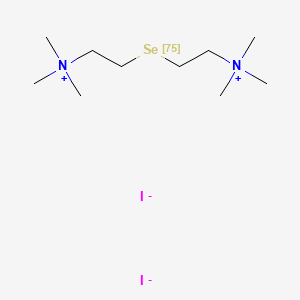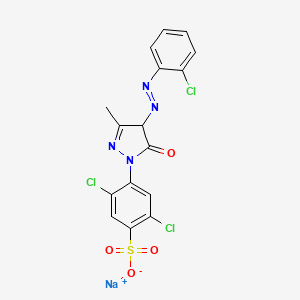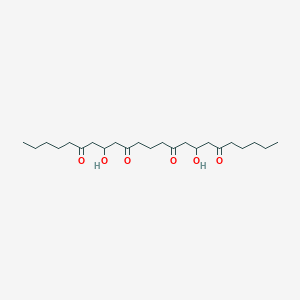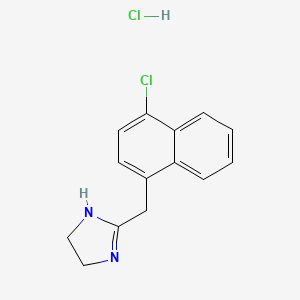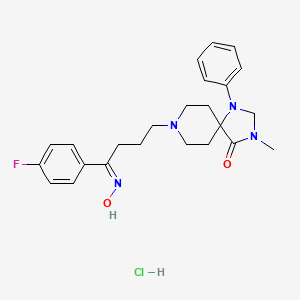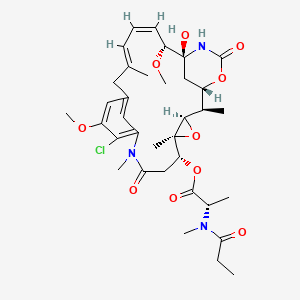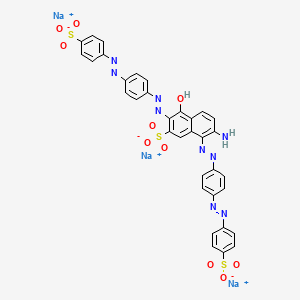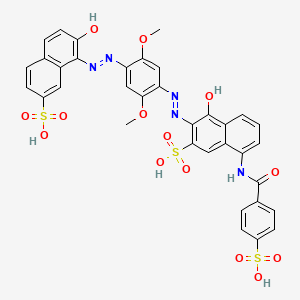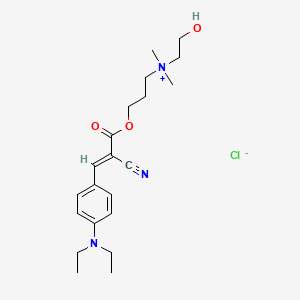
(3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride is a complex organic compound with potential applications in various scientific fields. This compound features a cyano group, a diethylamino group, and a dimethylammonium chloride moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-(diethylamino)benzaldehyde with malononitrile to form 2-cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl intermediate.
Oxypropylation: The intermediate is then reacted with 3-chloropropanol under basic conditions to introduce the oxypropyl group.
Quaternization: The final step involves the reaction of the oxypropylated intermediate with 2-hydroxyethyl dimethylamine in the presence of hydrochloric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to ensure high yields.
Purification: Employing techniques like recrystallization and chromatography for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloride site.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Fluorescent Probes: Employed in the development of fluorescent probes for imaging.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds.
Diagnostics: Application in the development of diagnostic agents.
Industry
Dye Manufacturing: Used in the synthesis of dyes and pigments.
Polymer Production: Utilized in the production of specialty polymers.
Mécanisme D'action
The mechanism of action of (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride involves its interaction with molecular targets through various pathways:
Binding to Proteins: The compound can bind to specific proteins, altering their function.
Enzyme Inhibition: It may inhibit certain enzymes, affecting biochemical pathways.
Cellular Uptake: The compound can be taken up by cells, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-((2-Cyano-3-(4-(dimethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)dimethylammonium chloride
- (3-((2-Cyano-3-(4-(diethylamino)phenyl)-1-oxoallyl)oxy)propyl)(2-hydroxyethyl)trimethylammonium chloride
Uniqueness
- Structural Features : The presence of both diethylamino and dimethylammonium chloride groups makes it unique.
- Reactivity : Its reactivity profile differs due to the specific functional groups present.
- Applications : The compound’s versatility in various applications sets it apart from similar compounds.
Propriétés
Numéro CAS |
93981-78-3 |
|---|---|
Formule moléculaire |
C21H32ClN3O3 |
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
3-[(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]oxypropyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H32N3O3.ClH/c1-5-23(6-2)20-10-8-18(9-11-20)16-19(17-22)21(26)27-15-7-12-24(3,4)13-14-25;/h8-11,16,25H,5-7,12-15H2,1-4H3;1H/q+1;/p-1/b19-16+; |
Clé InChI |
AXTWRHHHMPIWSA-PXMDEAMVSA-M |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)OCCC[N+](C)(C)CCO.[Cl-] |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=C(C#N)C(=O)OCCC[N+](C)(C)CCO.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



